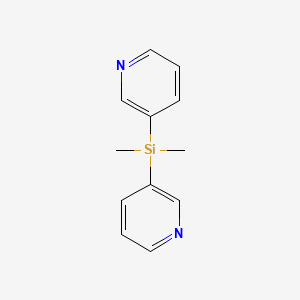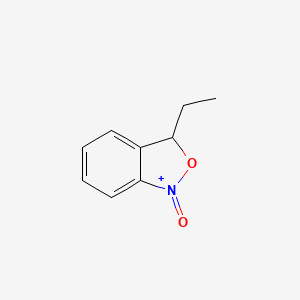![molecular formula C6H6S B14300425 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene CAS No. 111999-57-6](/img/structure/B14300425.png)
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Thiabicyclo[320]hepta-1(5),3-diene is a sulfur-containing bicyclic compound characterized by its unique structure, which includes a thiophene ring fused to a cyclopropane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiabicyclo[3.2.0]hepta-1(5),3-diene typically involves the [2 + 2] cycloaddition reaction of 2-butynedinitrile with alkyl-substituted thiophenes in the presence of aluminum chloride as a catalyst . The reaction is carried out in dichloromethane at low temperatures (0°C) to ensure high yields and selectivity .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophene derivatives.
Substitution: Halogenated or alkylated thiophene derivatives.
Applications De Recherche Scientifique
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene has several applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique structural properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,5-Dimethylthiophene
- 2,3,4,5-Tetramethylthiophene
- 3-(1,1-Dimethylethyl)-2,5-dimethylthiophene
- 4,5,6,7-Tetrahydro-1,3-dimethylbenzothiophene
Uniqueness
2-Thiabicyclo[3.2.0]hepta-1(5),3-diene stands out due to its bicyclic structure, which imparts unique reactivity and stability compared to its monocyclic counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
| 111999-57-6 | |
Formule moléculaire |
C6H6S |
Poids moléculaire |
110.18 g/mol |
Nom IUPAC |
2-thiabicyclo[3.2.0]hepta-1(5),3-diene |
InChI |
InChI=1S/C6H6S/c1-2-6-5(1)3-4-7-6/h3-4H,1-2H2 |
Clé InChI |
JFJPGLVXPZVMCA-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C1C=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-Naphthalenesulfonic acid, 6-[[4-(1,1-dimethylethyl)phenyl]amino]-](/img/structure/B14300368.png)
![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)


![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)

